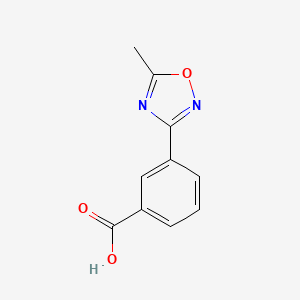

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

描述

属性

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-9(12-15-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBJCUYZEOLQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427813 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264264-32-6 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives . Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), polyphosphoric acid (PPA), and trifluoroacetic anhydride ((CF3CO)2O) . The reaction conditions often involve refluxing the reactants in an appropriate solvent to facilitate the cyclization process .

化学反应分析

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common reagents and conditions used in these reactions include acid chlorides, hydrazides, and various catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Research indicates that 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this acid have shown promising IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potential as anticancer agents .

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves the inhibition of specific proteins associated with cancer cell proliferation. For example, a study highlighted the compound's ability to inhibit HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar spindle formation, resulting in cell death .

Synthesis of Novel Compounds

Building Block for Drug Development:

The unique structure of this compound makes it an excellent building block for synthesizing novel pharmaceutical compounds. It has been utilized to create various derivatives that enhance biological activity or alter pharmacokinetic properties. For instance, modifications at the 3-position of the benzoic acid moiety have been explored to improve potency and selectivity against target proteins .

Material Science Applications

Polymer Chemistry:

In materials science, derivatives of this compound are being investigated for their potential use in polymer synthesis. The incorporation of oxadiazole rings into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore how these compounds can be integrated into high-performance materials .

Table 1: Cytotoxicity Data of Derivatives

| Compound Name | IC50 (µM) | Target Cell Line | Reference |

|---|---|---|---|

| Compound A | 7.82 | MCF-7 | |

| Compound B | 6.02 | MCF-7 | |

| Compound C | <0.1 | HSET Inhibition |

Case Study: Inhibition of HSET

A recent study focused on synthesizing derivatives from this compound to evaluate their inhibitory effects on HSET. The results showed that certain modifications significantly improved potency:

作用机制

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid varies depending on its application. For instance, its antitumor activity is attributed to the inhibition of thymidylate synthetase, an enzyme crucial for DNA synthesis . This inhibition prevents the replication of cancer cells, leading to their death . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional nuances of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid can be contextualized by comparing it to analogs with variations in substituents, substitution patterns, or additional functional groups. Below is a detailed analysis:

Table 2: Substituent Impact on Properties and Activity

Functional and Therapeutic Differences

- Anti-Infective Activity : The para-substituted analog demonstrates efficacy against Pneumocystis carinii at 100 µg/mL, while the target compound’s derivatives are explored in kinase inhibition.

- Enzyme Inhibition : The trifluoromethyl analog inhibits thiamine-dependent enzymes (Ki < 1 µM), showcasing how electron-withdrawing groups modulate activity.

- Readthrough Activation : Ataluren’s fluorophenyl group enables ribosomal interaction, absent in simpler methyl-substituted analogs.

生物活性

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (referred to as "the compound") is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies, including case studies and data tables that elucidate its pharmacological properties.

Chemical Structure

The compound features a benzoic acid moiety linked to a 5-methyl-1,2,4-oxadiazole ring. This unique structure is believed to contribute to its biological activity, particularly in cancer research and as an inhibitor of specific cellular pathways.

Biological Activity Overview

The biological activity of the compound has been investigated in several contexts, particularly in cancer cell lines and enzyme inhibition studies. Notable activities include:

- Inhibition of HSET (KIFC1) : The compound has been identified as a micromolar inhibitor of HSET, a kinesin involved in centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

- HDAC Inhibition : The compound has also shown potential as a histone deacetylase (HDAC) inhibitor, which is significant for its role in regulating gene expression related to cancer progression .

Case Studies

- Inhibition of Cancer Cell Proliferation :

-

Mechanistic Insights :

- In vitro assays showed that the compound promotes proteasomal degradation of HDAC4 in Jurkat E6-1 cells, indicating a potential mechanism for its anti-cancer effects. The degradation efficiency varied across different cell lines, suggesting that cellular context significantly influences its activity .

Table 1: Inhibition Potency of this compound

| Cell Line | DC50 (nM) without Elacridar | DC50 (nM) with Elacridar |

|---|---|---|

| Jurkat | 1.7 | 1.6 |

| Neuro-2a | 81 | 2.3 |

| Q175 Mouse Neurons | 1.1 | n.d. |

DC50 values indicate the concentration required to inhibit 50% of the target activity .

Pharmacokinetic Profile

The pharmacokinetic properties of the compound have been characterized through various assays:

- Stability : The compound exhibited a half-life of approximately 215 minutes in mouse plasma stability assays, indicating favorable metabolic stability for potential therapeutic use .

- Solubility and Permeability : Studies indicated moderate permeability across cellular membranes, which is crucial for effective drug delivery and action within target cells .

常见问题

Q. What are the standard synthetic routes for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via cyclization or coupling reactions. A common approach involves:

- Reacting benzoic acid derivatives with hydroxylamine to form amidoxime intermediates, followed by cyclization with acyl chlorides or activated carboxylic acids under reflux conditions .

- Using coupling agents like N,N'-diisopropylcarbodiimide (DIC) in N,N-dimethylformamide (DMF) or dichloromethane (DMF/DCM) mixtures to facilitate 1,2,4-oxadiazole ring formation .

- Purification via column chromatography (e.g., gradient elution with cyclohexane/TBME) or recrystallization to achieve >95% purity. Monitor purity via HPLC or TLC with UV detection .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxadiazole ring (e.g., characteristic shifts at δ 8.5–9.0 ppm for aromatic protons adjacent to the oxadiazole) and benzoic acid moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected m/z for C₁₁H₁₀N₂O₃).

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .

Q. How can researchers identify and mitigate common synthetic impurities?

Methodological Answer: Common impurities include unreacted starting materials (e.g., benzoic acid derivatives) or byproducts from incomplete cyclization. Strategies:

- Optimize reaction time and temperature (e.g., reflux for 16–18 hours in DMF with cesium carbonate as a base) to minimize intermediates .

- Use scavengers or quenching agents (e.g., acetic acid for pH adjustment) to isolate the target compound .

- Employ preparative HPLC for challenging separations .

Q. What are the solubility and handling recommendations for this compound?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Use DMSO for biological assays or DCM for synthetic reactions .

- Handling : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring. Use desiccants to avoid moisture absorption .

Q. How should stability studies be designed for long-term storage?

Methodological Answer:

- Conduct accelerated stability testing under varying conditions:

- Temperature: –20°C, 4°C, and room temperature for 6–12 months.

- Humidity: 40–75% RH to assess hydrolysis risk .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

Methodological Answer:

- Catalyst Optimization : Replace traditional bases (e.g., Cs₂CO₃) with milder alternatives (e.g., K₂CO₃) to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 18 hours to 2–4 hours) while maintaining >90% yield .

- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, improving reproducibility .

Q. How to resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

- Cross-reference with NIST Chemistry WebBook data for benzoic acid derivatives and oxadiazoles .

- Validate purity: Impurities (e.g., residual solvents) can depress melting points. Recrystallize from ethanol/water mixtures and repeat DSC analysis .

- Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent-induced NMR shifts .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

Q. How to design biological activity assays for this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against serine hydrolases or kinases, as oxadiazoles often act as inhibitors. Use fluorogenic substrates (e.g., AMC-tagged peptides) for real-time activity monitoring .

- Antimicrobial Testing : Employ broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, given structural similarity to known antimicrobial oxadiazoles .

Q. What strategies address stability issues in aqueous buffers for in vitro assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。